(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester

Lipophilicity Drug-likeness Membrane permeability

(3,5-Dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester (CAS 1082827-81-3) is a 3,5-dimethyl-substituted pyrazole-4-acetic acid derivative protected as its tert-butyl ester. With molecular formula C₁₁H₁₈N₂O₂ and molecular weight 210.27 g/mol, it belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry and agrochemical synthesis.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 1082827-81-3
Cat. No. B3432922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester
CAS1082827-81-3
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CC(=O)OC(C)(C)C
InChIInChI=1S/C11H18N2O2/c1-7-9(8(2)13-12-7)6-10(14)15-11(3,4)5/h6H2,1-5H3,(H,12,13)
InChIKeyNHPZJVXDBAQQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3,5-Dimethyl-1H-pyrazol-4-yl)-acetic Acid tert-Butyl Ester (CAS 1082827-81-3) Is a Strategic Pyrazole Building Block for Procurement


(3,5-Dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester (CAS 1082827-81-3) is a 3,5-dimethyl-substituted pyrazole-4-acetic acid derivative protected as its tert-butyl ester [1]. With molecular formula C₁₁H₁₈N₂O₂ and molecular weight 210.27 g/mol, it belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry and agrochemical synthesis . The pyrazole core is a recognized bioisostere of phenol, offering improved metabolic stability and lipophilicity profiles . Unlike the free carboxylic acid or simpler alkyl ester analogs, this compound features a bulky tert-butyl ester group that simultaneously serves as an orthogonal protecting group and a lipophilicity modulator, making it a distinctively positioned intermediate for multi-step synthetic routes requiring selective deprotection under mild acidic conditions.

Why (3,5-Dimethyl-1H-pyrazol-4-yl)-acetic Acid tert-Butyl Ester Cannot Be Casually Substituted by In-Class Analogs


The 3,5-dimethylpyrazole-4-acetic acid scaffold is commercially available in multiple ester forms—methyl (CAS 56699-23-1), ethyl (CAS 32711-02-7), and the free acid (CAS 32701-75-0)—as well as the target tert-butyl ester . While these analogs share an identical pyrazole core, they diverge substantially in lipophilicity (XLogP3-AA values of 0.5, 0.8, 1.2, and 1.8, respectively), hydrogen bond donor count, and steric profile [1][2]. The tert-butyl ester's distinct combination of high lipophilicity, single hydrogen bond donor character, and orthogonal acid-labile protecting group chemistry renders generic substitution without experimental validation a significant risk to synthetic yield, intermediate isolability, and downstream biological readouts in cell-based assays where passive membrane permeability is a critical parameter.

Product-Specific Quantitative Differentiation of (3,5-Dimethyl-1H-pyrazol-4-yl)-acetic Acid tert-Butyl Ester vs. Closest Analogs


XLogP3-AA Lipophilicity Comparison: tert-Butyl Ester vs. Free Acid, Methyl Ester, and Ethyl Ester

The computed XLogP3-AA value for (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester is 1.8, substantially higher than that of the free acid (0.5), the methyl ester (0.8), and the ethyl ester (1.2) [1][2][3][4]. This logP increment of +1.3 over the free acid represents an approximately 20-fold increase in theoretical octanol-water partition coefficient. Among the four in-class analogs, the tert-butyl ester is the only variant exceeding the logP threshold of ~1.4 often associated with improved passive membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count Differentiation: tert-Butyl Ester Exhibits Single HBD vs. Two HBDs for the Free Acid

The tert-butyl ester possesses exactly 1 hydrogen bond donor (the pyrazole N-H), whereas the free acid possesses 2 HBDs (pyrazole N-H plus carboxylic acid O-H) [1][2]. Both the methyl and ethyl esters also have 1 HBD [3][4]. Reducing the HBD count from 2 to 1 removes a highly polar, ionization-prone functional group, which is a well-established strategy for improving blood-brain barrier penetration and reducing P-glycoprotein efflux susceptibility.

Hydrogen bonding Drug-likeness Blood-brain barrier penetration

Orthogonal Protecting Group Strategy: tert-Butyl Ester Enables Acid-Labile Deprotection Distinct from Methyl and Ethyl Esters

The tert-butyl ester serves as a carboxylic acid protecting group that can be selectively cleaved under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) [1], whereas methyl and ethyl esters typically require saponification with aqueous base (NaOH or LiOH) or strongly acidic hydrolysis conditions that may be incompatible with acid-sensitive functional groups elsewhere in the molecule . This orthogonal reactivity enables the tert-butyl ester to be carried through multiple synthetic steps where base-labile protecting groups (e.g., Fmoc, acetyl) are present, and to be removed in a final, high-yielding deprotection step without affecting other functionalities.

Protecting group chemistry Orthogonal synthesis Multi-step synthesis

Commercial Purity Benchmarking: ≥98% Purity Specification of tert-Butyl Ester vs. Typically Lower Purity of the Free Acid

Multiple reputable vendors list (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid tert-butyl ester at ≥98% purity (HPLC) , whereas the corresponding free acid (CAS 32701-75-0) is commonly offered at lower purity grades, e.g., 90% . This purity differential is significant for procurement decisions in quantitative biological assays, where impurities may confound dose-response measurements or produce off-target effects.

Purity specification Procurement quality Reproducibility

Rotatable Bond Count and Molecular Flexibility: tert-Butyl Ester vs. Free Acid and Methyl Ester

The tert-butyl ester possesses 4 rotatable bonds, compared to 2 for the free acid and 3 for the methyl ester [1][2][3]. The ethyl ester also has 4 rotatable bonds [4]. The additional rotatable bonds in the tert-butyl ester arise from the branched tert-butyl group and the ester linkage, which may contribute to a higher entropic penalty upon target binding; however, this same flexibility can be advantageous in fragment-based drug discovery, where conformational adaptability facilitates the identification of novel binding modes.

Molecular flexibility Entropic penalty Conformational analysis

Storage and Stability Profile: Cold-Chain Requirement of tert-Butyl Ester as a Procurement Consideration

Multiple vendors specify storage at 2–8°C for the tert-butyl ester , indicating a requirement for refrigerated shipment and storage. This cold-chain requirement differs from the free acid, which is typically stored at ambient temperature, and reflects the hydrolytic lability of the tert-butyl ester functionality. Beyotime explicitly states a shelf life of 3 years when stored at 4°C . For laboratories without reliable cold storage or conducting field-deployable assays, this may represent a logistical consideration; however, for controlled laboratory environments, the defined stability window provides quality assurance.

Storage stability Procurement logistics Stock solution management

Optimal Procurement and Research Application Scenarios for (3,5-Dimethyl-1H-pyrazol-4-yl)-acetic Acid tert-Butyl Ester (CAS 1082827-81-3)


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Carboxylic Acid Protection

When a synthetic route involves base-labile protecting groups (e.g., Fmoc on amines, acetyl on alcohols) or base-sensitive functional groups (e.g., epimerizable chiral centers, β-lactams), the tert-butyl ester provides acid-labile orthogonal protection of the pyrazole-4-acetic acid moiety. This selectivity, supported by the class-level behavior of Boc-related pyrazole intermediates [1], enables late-stage deprotection with TFA without disturbing other protecting groups. The ≥98% commercial purity ensures that the intermediate does not introduce impurities that would propagate through the multi-step sequence .

Cell-Based Phenotypic Screening Where Intracellular Target Engagement Depends on Passive Membrane Permeability

With an XLogP3-AA of 1.8—substantially higher than the free acid (0.5), methyl ester (0.8), and ethyl ester (1.2)—the tert-butyl ester is the most lipophilic analog in this series [2]. For intracellular target engagement assays (e.g., kinase inhibition, nuclear receptor modulation), the higher logP translates to improved passive membrane permeability, potentially reducing the false-negative rate in permeability-limited screening cascades. The single hydrogen bond donor (vs. two for the free acid) further supports membrane transit [3].

Fragment-Based Drug Discovery (FBDD) and Property-Guided Library Design

The tert-butyl ester occupies a unique region of property space among pyrazole-4-acetic acid derivatives: it combines the highest lipophilicity (XLogP3-AA = 1.8) with a single HBD and 4 rotatable bonds [4]. This profile makes it a valuable member of fragment or lead-like libraries designed to explore lipophilic chemical space while maintaining drug-like property profiles. Its commercial availability at ≥98% purity from multiple vendors ensures reproducible library synthesis and downstream biological testing .

Prodrug Strategy Exploration and In Vivo Pharmacokinetic Studies

The tert-butyl ester can function as a prodrug moiety for the corresponding carboxylic acid, potentially enhancing oral absorption through increased lipophilicity and masking the ionizable carboxylate . Upon systemic exposure, non-specific esterases or acidic microenvironments may cleave the tert-butyl ester to release the active free acid. The defined stability profile under refrigerated storage (3-year shelf life at 4°C per Beyotime ) and the availability of stock solution preparation guidelines (GlpBio provides molarity calculations for 1–10 mM solutions ) facilitate reproducible pharmacokinetic study design.

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